molecular formula C9H13F3O3 B578070 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1248081-37-9

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B578070
CAS No.: 1248081-37-9
M. Wt: 226.195
InChI Key: SQSSOKYNTBRSCM-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-1,4-dioxaspiro[45]decan-8-ol is a spiro compound characterized by a unique structure that includes a trifluoromethyl group and a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves the following steps:

    Formation of the Dioxaspirodecane Ring: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring. This can be achieved through a cyclization reaction of a suitable diol with a ketone or aldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted spiro compounds with different functional groups.

Scientific Research Applications

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its properties can be exploited in the development of new materials with unique physical and chemical characteristics.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The dioxaspirodecane ring system can provide structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-one: Similar structure but with a ketone group instead of a hydroxyl group.

    8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-thiol: Similar structure but with a thiol group instead of a hydroxyl group.

    8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to the presence of both the trifluoromethyl group and the dioxaspirodecane ring system. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O3/c10-9(11,12)7(13)1-3-8(4-2-7)14-5-6-15-8/h13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSSOKYNTBRSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C(F)(F)F)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,4-cyclohexandione mono-ethylene ketal (1.5 g, 9.6 mmol) was dissolved in THF (35 ml), followed by sequential addition of trimethyl(trifluoromethyl)silane (2.8 ml, 19.2 mmol) and tetrabutylammonium fluoride (1.0M solution in THF, 20 ml, 20.0 mmol) at 0° C., and then the resulting mixture was stirred at room temperature for 2 hours. A saturated aqueous ammonium chloride solution (10 ml) was added to the resulting reaction liquid, and then, the resulting mixture was stirred for 10 minutes, followed by concentration under reduced pressure. Distilled water (10 ml) was added to the residue thus obtained, followed by extraction with MC (50 ml×2). The organic layer was dried over anhydrous sodium sulfate, followed by filtration and concentration, and then the residue thus obtained was subjected to MPLC (40% EtOAc/Hexanes), to obtain 2.1 g of yellow oil (97%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

At 0° C., 12.20 g (40.89 mmol) of trimethyl {[8-(trifluoromethyl)-1,4-dioxaspiro[4.5]dec-8-yl]oxy}silane (Example 5A) were dissolved in 164 ml of 1 molar tetrabutylammonium fluoride solution in tetrahydrofuran, and the mixture was stirred at room temperature for 3 hours. For work-up, about 600 ml of water were added to the reaction, and the target molecule was extracted with dichloromethane. The organic phase was washed repeatedly with water, dried over sodium sulphate and concentrated under reduced pressure. Drying gave 9.33 g (100% of theory) of the title compound as a brownish oil.
Name
trimethyl {[8-(trifluoromethyl)-1,4-dioxaspiro[4.5]dec-8-yl]oxy}silane
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
164 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

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